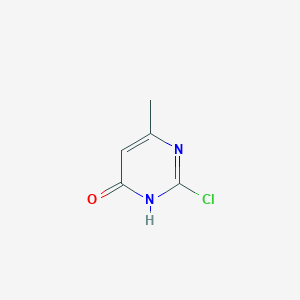

2-氯-6-甲基嘧啶-4(1H)-酮

描述

“2-Chloro-6-methylpyrimidin-4(1H)-one” is a chemical compound with the molecular formula C5H6ClN3 . It is used in the synthesis of various other compounds .

Synthesis Analysis

This compound can be synthesized from 2,4-Dichloro-6-methylpyrimidine . The exact method of synthesis may vary depending on the desired end product and the specific conditions in the laboratory.Molecular Structure Analysis

The molecular structure of “2-Chloro-6-methylpyrimidin-4(1H)-one” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom at the 2nd position and a methyl group at the 6th position .Chemical Reactions Analysis

“2-Chloro-6-methylpyrimidin-4(1H)-one” can participate in various chemical reactions, particularly those involving nucleophilic substitution of the chlorine atom . The exact reactions it can undergo depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.57400 and a density of 1.349g/cm3 . It has a boiling point of 312.9ºC at 760 mmHg . It is soluble in chloroform, ether, ethyl acetate, and toluene .作用机制

The mechanism of action of 2-Chloro-6-methylpyrimidin-4(1H)-one is not well understood. However, it is believed to inhibit the activity of certain enzymes, including dihydrofolate reductase and thymidylate synthase. By inhibiting these enzymes, 2-Chloro-6-methylpyrimidin-4(1H)-one can interfere with the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.

Biochemical and physiological effects:

2-Chloro-6-methylpyrimidin-4(1H)-one has been shown to have a diverse range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have anti-viral and anti-bacterial properties, indicating its potential use as an anti-infective agent.

实验室实验的优点和局限性

One of the main advantages of 2-Chloro-6-methylpyrimidin-4(1H)-one is its versatility in synthesis, making it a widely used compound in the laboratory. Additionally, this compound has a relatively low toxicity, making it a safe and effective compound for use in experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

未来方向

There are several future directions for the study of 2-Chloro-6-methylpyrimidin-4(1H)-one. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, further studies are needed to explore the potential use of this compound in the development of new agrochemicals.

In conclusion, 2-Chloro-6-methylpyrimidin-4(1H)-one is a versatile and widely used compound in scientific research. Its diverse range of applications, including the synthesis of pharmaceuticals and agrochemicals, make it a promising candidate for further study. Further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

科学研究应用

2-苯胺基嘧啶的合成

该化合物可用于合成2-苯胺基嘧啶 . 该过程涉及在微波条件下用不同取代的苯胺进行芳香亲核取代 . 取代基对反应过程和效率有重大影响 .

2-氯-5-甲基-4-哌啶-1-基-嘧啶的生产

2-氯-6-甲基嘧啶-4(1H)-酮可与哌啶反应生成2-氯-5-甲基-4-哌啶-1-基-嘧啶 . 该反应需要二噁烷等溶剂 .

(2-氯-6-甲基-嘧啶-4-基)-(2,3-二氢-苯并噻唑-6-基)-胺的合成

该化合物用于合成(2-氯-6-甲基-嘧啶-4-基)-(2,3-二氢-苯并噻唑-6-基)-胺 . 该反应也需要二噁烷等溶剂 .

潜在的生物活性

从2-氯-6-甲基嘧啶-4(1H)-酮合成的2-苯胺基嘧啶具有潜在的生物活性 . 它们已被评估为激酶抑制剂,对癌细胞系具有抗增殖活性 .

在超分子网络中的作用

在杀虫剂和杀菌剂中的应用

安全和危害

“2-Chloro-6-methylpyrimidin-4(1H)-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

属性

IUPAC Name |

2-chloro-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTWCOWNUXBTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20487511 | |

| Record name | 2-Chloro-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62022-10-0 | |

| Record name | 2-Chloro-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B1497044.png)

![1-[2-[(6-O-|A-D-Glucopyranosyl-|A-D-glucopyranosyl)oxy]-6-hydroxy-4-methoxyphenyl]ethanone](/img/structure/B1497051.png)

![[[(5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B1497052.png)

![(8-Oxabicyclo[3.2.1]octan-3-yl)(tert-butyl)carbamate](/img/structure/B1497062.png)

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine](/img/structure/B1497070.png)

![sodium;N-[[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]carbamoyl]-2,2-dimethylpropanamide](/img/structure/B1497071.png)

![4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B1497072.png)

![[(4S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B1497073.png)